{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene
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Overview
Description
{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated ether derivative of benzene, characterized by the presence of a bromine atom, a methyl group, and an ether linkage. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1-bromo-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the brominated alkyl group, forming the ether linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of ethers, nitriles, or amines.
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of toluene derivatives.
Scientific Research Applications
{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ether linkage provides stability and influences the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the ether linkage.
Benzyl alcohol: Contains a hydroxyl group instead of the brominated alkyl group.
1-Bromo-2-methylpropane: Lacks the benzene ring and ether linkage.
Uniqueness
{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene is unique due to its combination of a brominated alkyl group and an ether linkage attached to a benzene ring. This structural arrangement imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)oxymethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVCXXCAOITHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29840-16-2 |
Source
|
Record name | {[(1-bromo-2-methylpropan-2-yl)oxy]methyl}benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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